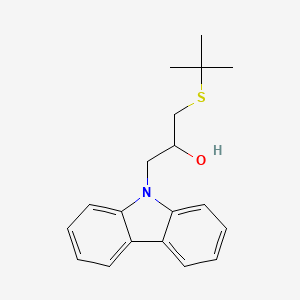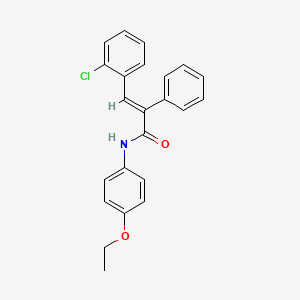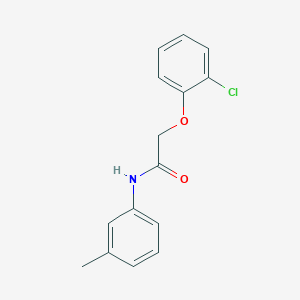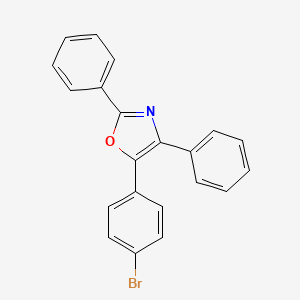
1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol
Übersicht
Beschreibung
1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol, also known as TBC, is a chemical compound that has been widely studied for its potential applications in various fields, including medicine, material science, and electronics. TBC is a thiol-based antioxidant that has been shown to possess potent free radical scavenging properties. In
Wissenschaftliche Forschungsanwendungen
1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol has been extensively studied for its potential applications in various fields, including medicine, material science, and electronics. In medicine, 1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol has been shown to possess potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, such as cancer, diabetes, and neurodegenerative disorders. In material science, 1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol has been used as a stabilizer for polymers and as a corrosion inhibitor for metals. In electronics, 1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol has been used as a hole transport material in organic light-emitting diodes (OLEDs).
Wirkmechanismus
1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. In addition, 1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol has been shown to possess various biochemical and physiological effects, such as antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective effects. 1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol has been shown to reduce the levels of ROS and lipid peroxidation products in various cell and animal models. 1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol has also been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis. In addition, 1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol has been shown to protect against neuronal damage and to improve cognitive function in animal models of neurodegenerative disorders. 1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol has also been shown to protect against ischemia-reperfusion injury in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol is its potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. 1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol is also relatively easy to synthesize and can be obtained in high yield. However, 1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol has some limitations for lab experiments, such as its poor solubility in water and its potential toxicity at high doses. In addition, the mechanism of action of 1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol is not fully understood, and more research is needed to elucidate its molecular targets and pathways.
Zukünftige Richtungen
There are several future directions for the research on 1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol. One direction is to investigate the potential of 1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol as a therapeutic agent for various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another direction is to explore the use of 1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol as a stabilizer for polymers and as a corrosion inhibitor for metals. In addition, more research is needed to elucidate the mechanism of action of 1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol and to identify its molecular targets and pathways. Finally, the development of novel 1-(tert-butylthio)-3-(9H-carbazol-9-yl)-2-propanol derivatives with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
1-tert-butylsulfanyl-3-carbazol-9-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-19(2,3)22-13-14(21)12-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-11,14,21H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXNQAISSPYIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butylsulfanyl)-3-(9H-carbazol-9-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4881820.png)

![N-(2-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4881827.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B4881832.png)

![1-(2-phenoxy-3-pyridinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B4881849.png)
![3-phenyl-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4881864.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-fluorophenyl)-N~2~-phenylglycinamide](/img/structure/B4881870.png)


![N-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B4881881.png)
![ethyl 1-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4881893.png)
![5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B4881897.png)